REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH:3]([CH2:7][NH2:8])[C:4]([OH:6])=[O:5].Cl.[CH3:10]O>>[ClH:1].[ClH:1].[CH3:10][O:5][C:4](=[O:6])[CH:3]([NH2:2])[CH2:7][NH2:8] |f:0.1,4.5.6|
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is then removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |